molecular formula C8H6FNO2 B11717770 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11717770
M. Wt: 167.14 g/mol
InChI Key: DJYFNNLUWIOSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains a fluorine atom and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The fluorine atom and oxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one:

Uniqueness

The presence of the fluorine atom in 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

7-fluoro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6FNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11)

InChI Key

DJYFNNLUWIOSMC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC(=O)O1

Origin of Product

United States

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